
5-(3-Fluorophenyl)pyridin-2-ol
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Overview
Description
5-(3-Fluorophenyl)pyridin-2-ol is a chemical compound that belongs to the class of fluorinated pyridines It features a pyridine ring substituted with a fluorophenyl group at the 5-position and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)pyridin-2-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a boron reagent and a palladium catalyst under mild conditions . Another method involves the fluorination of pyridine derivatives using fluorinating agents such as N-fluoropyridinium salts .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and solvents is crucial to ensure efficient production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Fluorophenyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(3-Fluorophenyl)pyridin-2-ol has a wide range of applications in scientific research:
Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)pyridin-2-ol involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to certain proteins and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
2-Fluoropyridine: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.
3-Fluoropyridine: The fluorine atom is positioned differently, leading to variations in chemical behavior.
4-Fluoropyridine: Another positional isomer with distinct properties and uses.
Uniqueness: 5-(3-Fluorophenyl)pyridin-2-ol is unique due to the presence of both the fluorophenyl group and the hydroxyl group, which confer specific chemical and biological properties. This combination makes it particularly valuable in medicinal chemistry for the design of novel therapeutic agents.
Properties
CAS No. |
76053-44-6 |
---|---|
Molecular Formula |
C11H8FNO |
Molecular Weight |
189.19 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H8FNO/c12-10-3-1-2-8(6-10)9-4-5-11(14)13-7-9/h1-7H,(H,13,14) |
InChI Key |
KGNYRTOVOYFAEY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C2=CNC(=O)C=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CNC(=O)C=C2 |
Origin of Product |
United States |
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